Sodium 5-ethylbarbiturate

CAS No.: 71720-62-2

Cat. No.: VC16971776

Molecular Formula: C6H6N2Na2O3

Molecular Weight: 200.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71720-62-2 |

|---|---|

| Molecular Formula | C6H6N2Na2O3 |

| Molecular Weight | 200.10 g/mol |

| IUPAC Name | disodium;5-ethyl-6-oxo-5H-pyrimidine-2,4-diolate |

| Standard InChI | InChI=1S/C6H8N2O3.2Na/c1-2-3-4(9)7-6(11)8-5(3)10;;/h3H,2H2,1H3,(H2,7,8,9,10,11);;/q;2*+1/p-2 |

| Standard InChI Key | JCLLKHROWQOZEF-UHFFFAOYSA-L |

| Canonical SMILES | CCC1C(=NC(=NC1=O)[O-])[O-].[Na+].[Na+] |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

Sodium 5-ethylbarbiturate (IUPAC name: disodium;5-ethyl-6-oxo-5H-pyrimidine-2,4-diolate) has the molecular formula C₆H₆N₂Na₂O₃ and a molecular weight of 200.10 g/mol . The compound is derived from 5-ethylbarbituric acid (CID 17292) through sodium salt formation, which enhances its solubility in aqueous environments . Key identifiers include:

-

CAS Registry: 71720-62-2

-

EC Number: 275-911-1

-

PubChem CID: 44154340

The sodium ions stabilize the deprotonated oxygen atoms at positions 2 and 4 of the pyrimidinetrione ring, a common feature in barbiturate salts .

Structural Analysis

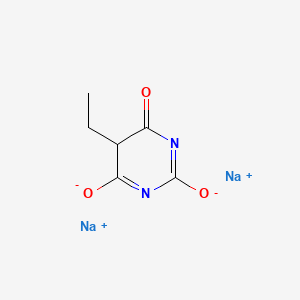

The 2D structure (Fig. 1) reveals a barbituric acid backbone with an ethyl group at position 5. X-ray crystallography of analogous compounds, such as sodium 1-cyclohexyl-5-ethylbarbiturate (CAS 59960-29-1), demonstrates that alkyl substitutions at position 5 significantly influence lipid solubility and, consequently, blood-brain barrier permeability. The sodium salt’s 3D conformation adopts a planar geometry around the pyrimidine ring, with the ethyl group projecting perpendicularly to minimize steric hindrance .

Synthesis and Physicochemical Characteristics

Synthetic Pathways

Sodium 5-ethylbarbiturate is synthesized via alkaline hydrolysis of 5-ethylbarbituric acid. A representative procedure involves:

-

Parent Acid Preparation: Condensation of ethyl urea with diethyl ethylmalonate in the presence of sodium ethoxide.

-

Salt Formation: Reaction of 5-ethylbarbituric acid with sodium hydroxide in ethanol, yielding the disodium salt .

The reaction efficiency depends on stoichiometric ratios and temperature control, with optimal yields achieved at 60–70°C.

Physicochemical Properties

-

Solubility: Highly soluble in water (>100 mg/mL at 25°C) due to ionic dissociation; sparingly soluble in nonpolar solvents .

-

pKa: Estimated at 8.2 for the parent acid, indicating moderate acidity .

-

Stability: Degrades under acidic conditions, reverting to the free acid form; stable in alkaline solutions (pH > 9) .

Pharmacological and Toxicological Profiles

Acute Toxicity

Toxicological data for sodium 5-ethylbarbiturate are extrapolated from structurally related compounds:

| Compound | Route | Species | LD₅₀ (mg/kg) | Effect | Source |

|---|---|---|---|---|---|

| Sodium 5-(allylthiomethyl)-5-ethylbarbiturate | Intravenous | Rat | 100 | Anticonvulsant | |

| Sodium 5-(allylthiomethyl)-5-ethylbarbiturate | Intravenous | Rabbit | 156 | Lethal |

These values highlight the dose-dependent transition from therapeutic to toxic effects, a hallmark of barbiturates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume